3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Description
Synthesis Analysis
The synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid and related derivatives involves regiospecific reactions and may require spectroscopic techniques for structure determination. Single-crystal X-ray analysis has been pivotal in unambiguously determining the structures of synthesized compounds, highlighting the importance of precise structural characterization in the synthesis process (Kumarasinghe et al., 2009).
Molecular Structure Analysis
Detailed crystal structure and density functional theory (DFT) calculations reveal the molecular geometry, vibrational frequencies, and the significance of monomeric and dimeric forms. These analyses are crucial for understanding the molecular conformation and electronic properties of the compound, providing insights into its reactivity and interaction potentials (Alaşalvar et al., 2014).
Chemical Reactions and Properties
The reactivity of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives in functionalization reactions, such as those involving aminophenols and carbazates, has been explored. These studies illuminate the compound's versatility in forming various structurally diverse and biologically relevant derivatives through selective and high-yield chemical transformations (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties, including crystal packing, hydrogen bonding patterns, and solvate formation, play a significant role in determining the stability and solubility of the compound. These properties are critical for the compound's application in further chemical synthesis and potential pharmaceutical formulations (Zia-ur-Rehman et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives, such as their reactivity towards different reagents, ability to form salts, and undergo specific chemical reactions, shed light on their potential applications. These studies also highlight the compound's role in the development of new materials with promising chemical and biological activities (Fedotov & Hotsulia, 2023).
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid, are recognized for their versatility in synthesis and their wide array of biological activities. These compounds serve as significant scaffolds in medicinal chemistry, showcasing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methods and biological applications are extensively reviewed, providing a foundation for future scientific endeavors in drug discovery and development (Cetin, 2020).
Heterocyclic Compounds in Organic Synthesis
The role of pyrazole derivatives in organic synthesis is further highlighted by their function as heterocyclic compounds, essential building blocks for creating biologically active compounds. Studies emphasize the synthetic applicability and biological activity of these derivatives, underscoring their importance in the synthesis of heterocyclic compounds with various synthetic methods and detailed biological activities (Sheetal et al., 2018).
Anticancer and Antimicrobial Properties
Research has also delved into the anticancer and antimicrobial properties of pyrazole derivatives. The extensive range of biological activities exhibited by these compounds includes their use as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV agents. The success of pyrazole COX-2 inhibitors has particularly underscored the relevance of these heterocycles in medicinal chemistry, showcasing their potential in combating various diseases (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(11(5-7)18-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQDSXAXNEQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
879765-63-6 |
Source
|
Record name | 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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